molecular formula C4H4F3N3O B3310109 (3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL)methanamine CAS No. 944905-93-5

(3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL)methanamine

Cat. No.: B3310109
CAS No.: 944905-93-5
M. Wt: 167.09
InChI Key: VSMJCPURCKGNMY-UHFFFAOYSA-N
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Description

(3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL)methanamine is a compound that features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL)methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group and the methanamine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazide with a nitrile in the presence of an acid catalyst can yield the oxadiazole ring . The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as CF3SO2Na .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

(3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of (3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL)methanamine involves its interaction with molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to and modulate the activity of specific enzymes or receptors . The oxadiazole ring can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL)methanamine is unique due to the combination of the trifluoromethyl group and the oxadiazole ring, which imparts specific chemical and biological properties. This combination enhances the compound’s stability, reactivity, and potential for diverse applications in various fields.

Properties

IUPAC Name

[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3N3O/c5-4(6,7)3-9-2(1-8)11-10-3/h1,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMJCPURCKGNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NO1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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